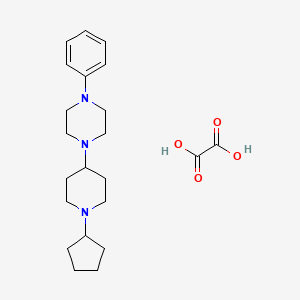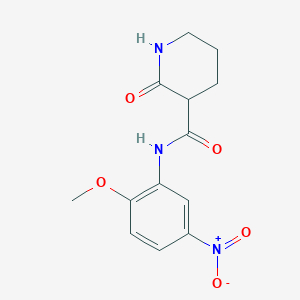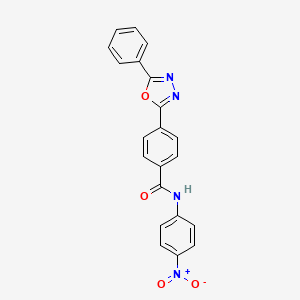
1-methyl-2-(4-morpholinyl)ethyl 2-chlorobenzoate hydrochloride
Vue d'ensemble
Description
1-methyl-2-(4-morpholinyl)ethyl 2-chlorobenzoate hydrochloride, also known as MXE, is a research chemical that belongs to the arylcyclohexylamines class. It was first synthesized in 2010 and has since gained popularity among researchers due to its unique properties.
Mécanisme D'action
1-methyl-2-(4-morpholinyl)ethyl 2-chlorobenzoate hydrochloride is believed to work by blocking the N-methyl-D-aspartate (NMDA) receptor in the brain, which is responsible for regulating the transmission of signals between neurons. By blocking this receptor, this compound can reduce the activity of certain brain regions, leading to a decrease in pain perception, anxiety, and other symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have a range of physiological and biochemical effects, including changes in heart rate, blood pressure, and body temperature. It can also affect the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-2-(4-morpholinyl)ethyl 2-chlorobenzoate hydrochloride has several advantages for use in lab experiments, including its low toxicity and high potency. However, it also has several limitations, including its limited solubility in water and its potential for causing adverse effects in some animal models.
Orientations Futures
There are several potential future directions for research on 1-methyl-2-(4-morpholinyl)ethyl 2-chlorobenzoate hydrochloride, including investigating its potential use in combination with other drugs for treating various medical conditions. Additionally, further studies are needed to better understand the long-term effects of this compound use and to develop safer and more effective methods for synthesizing and administering the compound.
Applications De Recherche Scientifique
1-methyl-2-(4-morpholinyl)ethyl 2-chlorobenzoate hydrochloride has been studied for its potential use in treating various medical conditions, including depression, anxiety, and chronic pain. It has also been investigated for its potential use as an anesthetic and as a therapeutic agent for addiction treatment.
Propriétés
IUPAC Name |
1-morpholin-4-ylpropan-2-yl 2-chlorobenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3.ClH/c1-11(10-16-6-8-18-9-7-16)19-14(17)12-4-2-3-5-13(12)15;/h2-5,11H,6-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEXFRXXQYCYEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200949 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B3972902.png)

![5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3972922.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3972954.png)
![4-{[({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)amino]methyl}benzenesulfonamide](/img/structure/B3972960.png)
![6-[(6-ethoxy-3-pyridazinyl)oxy]-N-ethyl-N'-isopropyl-1,3,5-triazine-2,4-diamine](/img/structure/B3972969.png)

![1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(3-methoxybenzyl)-2,5-pyrrolidinedione](/img/structure/B3972980.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(1-pyrrolidinyl)piperidine oxalate](/img/structure/B3972989.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3972993.png)
![allyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3972995.png)
![9-{[2-(4-morpholinyl)-2-oxoethyl]thio}acenaphtho[1,2-e][1,2,4]triazine](/img/structure/B3972999.png)
![3-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)-1,2-propanediol](/img/structure/B3973004.png)